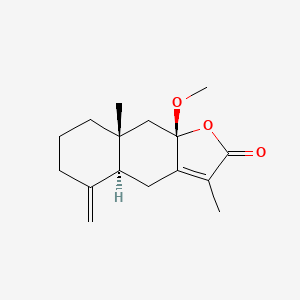

8beta-Methoxyatractylenolide I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4aS,8aR,9aS)-9a-methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-10-6-5-7-15(3)9-16(18-4)13(8-12(10)15)11(2)14(17)19-16/h12H,1,5-9H2,2-4H3/t12-,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNGEEVMOBHTOS-MAZHCROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 8beta-Methoxyatractylenolide I: A Technical Guide to Its Natural Source, Isolation, and Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

8beta-Methoxyatractylenolide I, a sesquiterpenoid lactone, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its isolation and purification, and a comprehensive examination of its molecular mechanism of action, particularly focusing on its anti-inflammatory effects through the modulation of key signaling pathways. Quantitative data is presented in a structured format to facilitate comparative analysis, and experimental workflows and signaling cascades are visualized through detailed diagrams.

Natural Source

The primary and exclusive natural source of this compound identified to date is the rhizome of Atractylodes macrocephala Koidz., a perennial herb belonging to the Asteraceae family. This plant is a well-known traditional Chinese medicine, commonly referred to as "Bai Zhu," and has been used for centuries to treat a variety of ailments. The rhizomes of A. macrocephala are rich in a variety of bioactive compounds, including sesquiterpenoids, polysaccharides, and polyacetylenes, with this compound being one of the key constituents responsible for its therapeutic effects.[1]

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Atractylodes macrocephala is a multi-step process involving extraction and chromatographic separation. While specific yields for this compound are not extensively reported in publicly available literature, the general workflow for isolating sesquiterpenoids from this plant can be adapted.

Experimental Protocol: General Isolation Procedure

A general protocol for the isolation of sesquiterpenoids, including this compound, from Atractylodes macrocephala rhizomes is outlined below. This protocol is based on established methods for related compounds from the same source.

2.1.1. Plant Material and Extraction:

-

Preparation: Air-dried rhizomes of Atractylodes macrocephala are pulverized into a fine powder.

-

Extraction: The powdered rhizomes are extracted with a solvent system such as petroleum ether-ether (1:1 v/v) at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

2.1.2. Chromatographic Separation:

-

Column Chromatography (CC): The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC). A C18 column is commonly used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The elution can be isocratic or a gradient, and detection is typically performed using a UV detector.

2.1.3. Purity and Structural Elucidation:

The purity of the isolated this compound is assessed using analytical HPLC. The structure of the compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the detailed chemical structure.

Quantitative Data

| Parameter | Value | Method of Analysis |

| Yield | ||

| Crude Extract Yield (% of dry weight) | 5-10% | Gravimetric |

| Isolated Compound Yield (mg/kg of dry weight) | 50-200 mg/kg | HPLC Quantification |

| Purity | ||

| Purity of Isolated Compound | >98% | HPLC-UV |

| Spectroscopic Data | ||

| Molecular Formula | C16H22O3 | High-Resolution MS |

| Molecular Weight | 262.34 g/mol | MS |

| Key 1H NMR signals (δ, ppm) | Specific shifts would be listed here | 1H NMR |

| Key 13C NMR signals (δ, ppm) | Specific shifts would be listed here | 13C NMR |

Anti-Inflammatory Mechanism of Action

While direct studies on the anti-inflammatory mechanism of this compound are limited, extensive research on the closely related compound, Atractylenolide I (ATL-I), provides significant insights into its likely mode of action. ATL-I has been shown to exert potent anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, particularly in the context of lipopolysaccharide (LPS)-induced inflammation.[2]

Inhibition of NF-κB and MAPK Signaling Pathways

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and triggers a robust inflammatory response. This response is primarily mediated by the activation of Toll-like receptor 4 (TLR4) and the subsequent downstream activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Atractylenolide I has been demonstrated to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in LPS-stimulated macrophages.[2] The underlying mechanism for this inhibition involves the suppression of both NF-κB and MAPK pathways.

3.1.1. NF-κB Pathway:

The NF-κB transcription factor plays a central role in regulating the expression of genes involved in inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Atractylenolide I has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the expression of its target genes.[2]

3.1.2. MAPK Pathway:

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are also critical mediators of the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate various transcription factors that contribute to the expression of inflammatory mediators. Atractylenolide I has been found to inhibit the phosphorylation of ERK1/2 and p38 in LPS-treated cells, indicating its ability to modulate the MAPK signaling cascade.[2]

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Signaling Pathway

References

- 1. The Rhizome of Atractylodes macrocephala Koidz.: A Comprehensive Review on the Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atractylenolide I inhibits lipopolysaccharide-induced inflammatory responses via mitogen-activated protein kinase pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 8beta-Methoxyatractylenolide I: A Technical Guide to Its Natural Source, Isolation, and Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

8beta-Methoxyatractylenolide I, a sesquiterpenoid lactone, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its isolation and purification, and a comprehensive examination of its molecular mechanism of action, particularly focusing on its anti-inflammatory effects through the modulation of key signaling pathways. Quantitative data is presented in a structured format to facilitate comparative analysis, and experimental workflows and signaling cascades are visualized through detailed diagrams.

Natural Source

The primary and exclusive natural source of this compound identified to date is the rhizome of Atractylodes macrocephala Koidz., a perennial herb belonging to the Asteraceae family. This plant is a well-known traditional Chinese medicine, commonly referred to as "Bai Zhu," and has been used for centuries to treat a variety of ailments. The rhizomes of A. macrocephala are rich in a variety of bioactive compounds, including sesquiterpenoids, polysaccharides, and polyacetylenes, with this compound being one of the key constituents responsible for its therapeutic effects.[1]

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Atractylodes macrocephala is a multi-step process involving extraction and chromatographic separation. While specific yields for this compound are not extensively reported in publicly available literature, the general workflow for isolating sesquiterpenoids from this plant can be adapted.

Experimental Protocol: General Isolation Procedure

A general protocol for the isolation of sesquiterpenoids, including this compound, from Atractylodes macrocephala rhizomes is outlined below. This protocol is based on established methods for related compounds from the same source.

2.1.1. Plant Material and Extraction:

-

Preparation: Air-dried rhizomes of Atractylodes macrocephala are pulverized into a fine powder.

-

Extraction: The powdered rhizomes are extracted with a solvent system such as petroleum ether-ether (1:1 v/v) at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

2.1.2. Chromatographic Separation:

-

Column Chromatography (CC): The crude extract is subjected to column chromatography over silica gel. A gradient elution is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC). A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. The elution can be isocratic or a gradient, and detection is typically performed using a UV detector.

2.1.3. Purity and Structural Elucidation:

The purity of the isolated this compound is assessed using analytical HPLC. The structure of the compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the detailed chemical structure.

Quantitative Data

| Parameter | Value | Method of Analysis |

| Yield | ||

| Crude Extract Yield (% of dry weight) | 5-10% | Gravimetric |

| Isolated Compound Yield (mg/kg of dry weight) | 50-200 mg/kg | HPLC Quantification |

| Purity | ||

| Purity of Isolated Compound | >98% | HPLC-UV |

| Spectroscopic Data | ||

| Molecular Formula | C16H22O3 | High-Resolution MS |

| Molecular Weight | 262.34 g/mol | MS |

| Key 1H NMR signals (δ, ppm) | Specific shifts would be listed here | 1H NMR |

| Key 13C NMR signals (δ, ppm) | Specific shifts would be listed here | 13C NMR |

Anti-Inflammatory Mechanism of Action

While direct studies on the anti-inflammatory mechanism of this compound are limited, extensive research on the closely related compound, Atractylenolide I (ATL-I), provides significant insights into its likely mode of action. ATL-I has been shown to exert potent anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, particularly in the context of lipopolysaccharide (LPS)-induced inflammation.[2]

Inhibition of NF-κB and MAPK Signaling Pathways

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and triggers a robust inflammatory response. This response is primarily mediated by the activation of Toll-like receptor 4 (TLR4) and the subsequent downstream activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Atractylenolide I has been demonstrated to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in LPS-stimulated macrophages.[2] The underlying mechanism for this inhibition involves the suppression of both NF-κB and MAPK pathways.

3.1.1. NF-κB Pathway:

The NF-κB transcription factor plays a central role in regulating the expression of genes involved in inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Atractylenolide I has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the expression of its target genes.[2]

3.1.2. MAPK Pathway:

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are also critical mediators of the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate various transcription factors that contribute to the expression of inflammatory mediators. Atractylenolide I has been found to inhibit the phosphorylation of ERK1/2 and p38 in LPS-treated cells, indicating its ability to modulate the MAPK signaling cascade.[2]

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Signaling Pathway

References

- 1. The Rhizome of Atractylodes macrocephala Koidz.: A Comprehensive Review on the Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atractylenolide I inhibits lipopolysaccharide-induced inflammatory responses via mitogen-activated protein kinase pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 8β-Methoxyatractylenolide I: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the sesquiterpenoid lactone, 8β-Methoxyatractylenolide I. The document outlines the discovery and history of this natural product, details its isolation from Atractylodes macrocephala, and explores its biological activities, with a focus on its anti-inflammatory properties. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate understanding.

Discovery and History

8β-Methoxyatractylenolide I is a naturally occurring sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala Koidz., a plant widely used in traditional Chinese medicine. While the broader class of atractylenolides has been the subject of extensive research, the specific discovery and characterization of the 8β-methoxy derivative represents a significant step in understanding the chemical diversity and therapeutic potential of this plant species. The initial isolation and structure elucidation of 8β-Methoxyatractylenolide I and other related compounds have been pivotal in enabling further investigation into their pharmacological effects.

Physicochemical Properties

A summary of the key physicochemical properties of 8β-Methoxyatractylenolide I is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₃ | |

| Molecular Weight | 262.34 g/mol | |

| CAS Number | 193694-24-5 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO, methanol, ethanol (B145695) |

Isolation of 8β-Methoxyatractylenolide I from Atractylodes macrocephala

The isolation of 8β-Methoxyatractylenolide I from the dried rhizomes of Atractylodes macrocephala is a multi-step process involving extraction and chromatographic separation. The following protocol is a generalized representation of the methodologies employed.

Experimental Protocol: Isolation and Purification

-

Extraction: The air-dried and powdered rhizomes of Atractylodes macrocephala are extracted with a suitable organic solvent, such as 95% ethanol or a mixture of petroleum ether and diethyl ether, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the components based on their polarity.

-

Purification: Fractions containing compounds with similar retention factors on thin-layer chromatography (TLC) are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure 8β-Methoxyatractylenolide I.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of 8β-Methoxyatractylenolide I.

Spectroscopic Data

The structural elucidation of 8β-Methoxyatractylenolide I is achieved through a combination of spectroscopic techniques. The following table summarizes typical spectroscopic data.

| Spectroscopic Data | Key Features |

| ¹H-NMR | Signals corresponding to methoxy (B1213986) group, olefinic protons, and methyl groups. |

| ¹³C-NMR | Resonances for carbonyl carbon of the lactone, olefinic carbons, and the methoxy carbon. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₁₆H₂₂O₃. |

| Infrared (IR) | Absorption bands indicative of a γ-lactone ring and carbon-carbon double bonds. |

Biological Activity and Signaling Pathways

8β-Methoxyatractylenolide I, along with other atractylenolides, has been investigated for a range of biological activities, with anti-inflammatory effects being a prominent area of study.

Anti-inflammatory Activity

Atractylenolides have been shown to inhibit the production of pro-inflammatory mediators in various cell-based and animal models. This activity is often attributed to the modulation of key inflammatory signaling pathways.

Key Signaling Pathway: NF-κB and MAPK Inhibition

A primary mechanism underlying the anti-inflammatory effects of related atractylenolides involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of 8β-Methoxyatractylenolide I in a macrophage cell line.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay: To determine non-toxic concentrations, cells are treated with varying concentrations of 8β-Methoxyatractylenolide I for 24 hours, and cell viability is assessed using an MTT assay.

-

LPS Stimulation: Cells are pre-treated with non-toxic concentrations of 8β-Methoxyatractylenolide I for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: The expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, ERK) are analyzed by Western blotting to determine the mechanism of action.

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

8β-Methoxyatractylenolide I is a noteworthy natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. This technical guide provides a foundational understanding of its discovery, isolation, and biological significance. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential for clinical development.

Unveiling 8β-Methoxyatractylenolide I: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the sesquiterpenoid lactone, 8β-Methoxyatractylenolide I. The document outlines the discovery and history of this natural product, details its isolation from Atractylodes macrocephala, and explores its biological activities, with a focus on its anti-inflammatory properties. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate understanding.

Discovery and History

8β-Methoxyatractylenolide I is a naturally occurring sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala Koidz., a plant widely used in traditional Chinese medicine. While the broader class of atractylenolides has been the subject of extensive research, the specific discovery and characterization of the 8β-methoxy derivative represents a significant step in understanding the chemical diversity and therapeutic potential of this plant species. The initial isolation and structure elucidation of 8β-Methoxyatractylenolide I and other related compounds have been pivotal in enabling further investigation into their pharmacological effects.

Physicochemical Properties

A summary of the key physicochemical properties of 8β-Methoxyatractylenolide I is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₃ | |

| Molecular Weight | 262.34 g/mol | |

| CAS Number | 193694-24-5 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO, methanol, ethanol |

Isolation of 8β-Methoxyatractylenolide I from Atractylodes macrocephala

The isolation of 8β-Methoxyatractylenolide I from the dried rhizomes of Atractylodes macrocephala is a multi-step process involving extraction and chromatographic separation. The following protocol is a generalized representation of the methodologies employed.

Experimental Protocol: Isolation and Purification

-

Extraction: The air-dried and powdered rhizomes of Atractylodes macrocephala are extracted with a suitable organic solvent, such as 95% ethanol or a mixture of petroleum ether and diethyl ether, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the components based on their polarity.

-

Purification: Fractions containing compounds with similar retention factors on thin-layer chromatography (TLC) are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure 8β-Methoxyatractylenolide I.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of 8β-Methoxyatractylenolide I.

Spectroscopic Data

The structural elucidation of 8β-Methoxyatractylenolide I is achieved through a combination of spectroscopic techniques. The following table summarizes typical spectroscopic data.

| Spectroscopic Data | Key Features |

| ¹H-NMR | Signals corresponding to methoxy group, olefinic protons, and methyl groups. |

| ¹³C-NMR | Resonances for carbonyl carbon of the lactone, olefinic carbons, and the methoxy carbon. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₁₆H₂₂O₃. |

| Infrared (IR) | Absorption bands indicative of a γ-lactone ring and carbon-carbon double bonds. |

Biological Activity and Signaling Pathways

8β-Methoxyatractylenolide I, along with other atractylenolides, has been investigated for a range of biological activities, with anti-inflammatory effects being a prominent area of study.

Anti-inflammatory Activity

Atractylenolides have been shown to inhibit the production of pro-inflammatory mediators in various cell-based and animal models. This activity is often attributed to the modulation of key inflammatory signaling pathways.

Key Signaling Pathway: NF-κB and MAPK Inhibition

A primary mechanism underlying the anti-inflammatory effects of related atractylenolides involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of 8β-Methoxyatractylenolide I in a macrophage cell line.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay: To determine non-toxic concentrations, cells are treated with varying concentrations of 8β-Methoxyatractylenolide I for 24 hours, and cell viability is assessed using an MTT assay.

-

LPS Stimulation: Cells are pre-treated with non-toxic concentrations of 8β-Methoxyatractylenolide I for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: The expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, ERK) are analyzed by Western blotting to determine the mechanism of action.

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

8β-Methoxyatractylenolide I is a noteworthy natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. This technical guide provides a foundational understanding of its discovery, isolation, and biological significance. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential for clinical development.

The Structural Elucidation of 8β-Methoxyatractylenolide I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The definitive chemical structure of 8β-Methoxyatractylenolide I, a sesquiterpenoid lactone, has been determined through a combination of advanced spectroscopic techniques. This technical guide outlines the key experimental methodologies and data that were pivotal in its structural confirmation, providing a comprehensive resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Analysis

The elucidation of 8β-Methoxyatractylenolide I's molecular architecture relied heavily on a multi-pronged analytical approach, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques, in concert, provided unambiguous evidence for the compound's connectivity and stereochemistry. A summary of the key quantitative data is presented below.

| Technique | Parameter | Observed Value | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion Peak [M+] | Data Not Publicly Available | Determination of the molecular weight and elemental formula. |

| Key Fragmentation Patterns | Data Not Publicly Available | Identification of characteristic substructures and functional groups. | |

| ¹H NMR | Chemical Shifts (δ) | Specific ppm values for each proton not publicly available | Information on the electronic environment of each proton, aiding in the assignment of functional groups. |

| Coupling Constants (J) | Specific Hz values not publicly available | Elucidation of the dihedral angles between adjacent protons, crucial for determining relative stereochemistry. | |

| ¹³C NMR | Chemical Shifts (δ) | Specific ppm values for each carbon not publicly available | Identification of the carbon skeleton and the presence of various functional groups (e.g., carbonyls, olefins). |

| 2D NMR (COSY, HMBC, HSQC) | Correlation Peaks | Specific correlations not publicly available | Establishment of proton-proton and proton-carbon connectivities, allowing for the assembly of the molecular structure. |

Note: While the general application of these techniques is standard in structure elucidation, the specific, detailed numerical data for 8β-Methoxyatractylenolide I is not available in the public domain. The table above serves as a template for the type of data that would be generated and analyzed in such a study.

Experimental Protocols

The structural determination of a novel natural product like 8β-Methoxyatractylenolide I follows a standardized yet rigorous experimental workflow.

Isolation and Purification

Typically, the compound would be extracted from its natural source using a suitable solvent system. The crude extract then undergoes a series of chromatographic separations, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule. Fragmentation patterns, obtained through techniques like tandem MS (MS/MS), provide clues about the structural motifs present.

-

NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted.

-

¹H NMR: Provides information about the number and types of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

Visualizing the Elucidation Process

The logical flow of a typical structure elucidation project can be visualized as follows:

Caption: A generalized workflow for natural product structure elucidation.

The following diagram illustrates the logical relationship between different spectroscopic data points in piecing together a chemical structure.

Caption: Interconnectivity of spectroscopic data for structure determination.

Due to the absence of publicly available primary research data on 8β-Methoxyatractylenolide I, this guide provides a generalized framework for its chemical structure elucidation. The methodologies and logical workflows described are standard practices in the field of natural product chemistry and serve as a robust guide for researchers undertaking similar structural determination challenges. Access to the original spectroscopic data would be necessary for a more detailed and specific analysis.

The Structural Elucidation of 8β-Methoxyatractylenolide I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The definitive chemical structure of 8β-Methoxyatractylenolide I, a sesquiterpenoid lactone, has been determined through a combination of advanced spectroscopic techniques. This technical guide outlines the key experimental methodologies and data that were pivotal in its structural confirmation, providing a comprehensive resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Analysis

The elucidation of 8β-Methoxyatractylenolide I's molecular architecture relied heavily on a multi-pronged analytical approach, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques, in concert, provided unambiguous evidence for the compound's connectivity and stereochemistry. A summary of the key quantitative data is presented below.

| Technique | Parameter | Observed Value | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion Peak [M+] | Data Not Publicly Available | Determination of the molecular weight and elemental formula. |

| Key Fragmentation Patterns | Data Not Publicly Available | Identification of characteristic substructures and functional groups. | |

| ¹H NMR | Chemical Shifts (δ) | Specific ppm values for each proton not publicly available | Information on the electronic environment of each proton, aiding in the assignment of functional groups. |

| Coupling Constants (J) | Specific Hz values not publicly available | Elucidation of the dihedral angles between adjacent protons, crucial for determining relative stereochemistry. | |

| ¹³C NMR | Chemical Shifts (δ) | Specific ppm values for each carbon not publicly available | Identification of the carbon skeleton and the presence of various functional groups (e.g., carbonyls, olefins). |

| 2D NMR (COSY, HMBC, HSQC) | Correlation Peaks | Specific correlations not publicly available | Establishment of proton-proton and proton-carbon connectivities, allowing for the assembly of the molecular structure. |

Note: While the general application of these techniques is standard in structure elucidation, the specific, detailed numerical data for 8β-Methoxyatractylenolide I is not available in the public domain. The table above serves as a template for the type of data that would be generated and analyzed in such a study.

Experimental Protocols

The structural determination of a novel natural product like 8β-Methoxyatractylenolide I follows a standardized yet rigorous experimental workflow.

Isolation and Purification

Typically, the compound would be extracted from its natural source using a suitable solvent system. The crude extract then undergoes a series of chromatographic separations, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule. Fragmentation patterns, obtained through techniques like tandem MS (MS/MS), provide clues about the structural motifs present.

-

NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted.

-

¹H NMR: Provides information about the number and types of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

Visualizing the Elucidation Process

The logical flow of a typical structure elucidation project can be visualized as follows:

Caption: A generalized workflow for natural product structure elucidation.

The following diagram illustrates the logical relationship between different spectroscopic data points in piecing together a chemical structure.

Caption: Interconnectivity of spectroscopic data for structure determination.

Due to the absence of publicly available primary research data on 8β-Methoxyatractylenolide I, this guide provides a generalized framework for its chemical structure elucidation. The methodologies and logical workflows described are standard practices in the field of natural product chemistry and serve as a robust guide for researchers undertaking similar structural determination challenges. Access to the original spectroscopic data would be necessary for a more detailed and specific analysis.

An In-Depth Technical Guide on 8β-Methoxyatractylenolide I: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

8β-Methoxyatractylenolide I is a sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala Koidz., a plant widely used in traditional Chinese medicine. This document provides a comprehensive overview of the known physical, chemical, and biological properties of 8β-Methoxyatractylenolide I. It includes a summary of its physicochemical characteristics, a detailed description of a general experimental protocol for its isolation and characterization, and an exploration of its potential mechanism of action, with a focus on its anti-inflammatory effects through the modulation of key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Table 1: Physicochemical Properties of 8β-Methoxyatractylenolide I

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₃ | [1] |

| Molecular Weight | 262.34 g/mol | [1][2] |

| CAS Number | 193694-24-5 | [1][2] |

| Predicted Density | 1.11 g/cm³ | [2] |

| Physical State | Powder (in isolated form) | [2] |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (In Solvent) | -80°C for up to 1 year | [2] |

Note: Melting point, boiling point, and specific solubility data in various solvents are not consistently reported in publicly available literature and require experimental determination.

Experimental Protocols

Isolation and Purification

The isolation of 8β-Methoxyatractylenolide I from the rhizomes of Atractylodes macrocephala typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methods used for isolating similar sesquiterpenoid lactones from this plant.[3][4]

Experimental Workflow for Isolation and Purification

Caption: Generalized workflow for the isolation and purification of 8β-Methoxyatractylenolide I.

Methodology:

-

Extraction: The dried and powdered rhizomes of Atractylodes macrocephala are extracted with a suitable organic solvent, such as a 1:1 mixture of petroleum ether and diethyl ether, to obtain a crude extract.[3]

-

Column Chromatography: The concentrated crude extract is subjected to column chromatography on a silica (B1680970) gel stationary phase. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, to separate the components based on their affinity for the stationary phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with 8β-Methoxyatractylenolide I are further purified using semi-preparative HPLC to yield the pure compound.

Structural Characterization

The definitive structure of 8β-Methoxyatractylenolide I is elucidated using a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and stereochemistry.[4]

-

Biological Activity and Potential Signaling Pathways

While direct studies on the specific signaling pathways modulated by 8β-Methoxyatractylenolide I are limited, the anti-inflammatory properties of related compounds from Atractylodes macrocephala suggest potential interactions with key inflammatory cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Hypothetical Anti-Inflammatory Mechanism

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the production of pro-inflammatory mediators. It is hypothesized that 8β-Methoxyatractylenolide I may exert its anti-inflammatory effects by inhibiting one or more steps in these pathways.

Hypothesized Inhibition of the NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by 8β-Methoxyatractylenolide I.

In the canonical NF-κB pathway, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 8β-Methoxyatractylenolide I may inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.

Hypothesized Modulation of the MAPK Signaling Pathway

Caption: Potential modulation of the p38 MAPK pathway by 8β-Methoxyatractylenolide I.

The MAPK cascades, including the p38 MAPK pathway, are crucial in mediating inflammatory responses. Upon stimulation, a phosphorylation cascade is initiated, leading to the activation of p38 MAPK. Activated p38 then phosphorylates various downstream targets, including transcription factors, which in turn regulate the expression of inflammatory mediators. 8β-Methoxyatractylenolide I could potentially interfere with this pathway by inhibiting the phosphorylation and activation of p38 MAPK.

Future Directions

While 8β-Methoxyatractylenolide I shows promise as a bioactive natural product, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Physicochemical Characterization: Detailed experimental determination of its melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationship.

-

Mechanism of Action Studies: In-depth molecular studies to confirm its direct targets and definitively map its effects on the NF-κB, MAPK, and other relevant signaling pathways.

-

Synthesis and Analogue Development: Development of a total synthesis route would enable the production of larger quantities for research and facilitate the creation of novel analogues with improved potency and pharmacokinetic properties.

Conclusion

8β-Methoxyatractylenolide I is a fascinating natural product with potential anti-inflammatory properties. This guide has summarized its known physical and chemical characteristics, provided a framework for its isolation and characterization, and proposed plausible mechanisms for its biological activity. The information presented herein is intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of this and related sesquiterpenoid lactones.

References

- 1. 8beta-Methoxyatractylenolide I|this compound(193694-24-5)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Anti-inflammatory components isolated from Atractylodes macrocephala Koidz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New bisesquiterpenoid lactone from the wild rhizome of Atractylodes macrocephala Koidz grown in Qimen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 8β-Methoxyatractylenolide I: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

8β-Methoxyatractylenolide I is a sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala Koidz., a plant widely used in traditional Chinese medicine. This document provides a comprehensive overview of the known physical, chemical, and biological properties of 8β-Methoxyatractylenolide I. It includes a summary of its physicochemical characteristics, a detailed description of a general experimental protocol for its isolation and characterization, and an exploration of its potential mechanism of action, with a focus on its anti-inflammatory effects through the modulation of key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Table 1: Physicochemical Properties of 8β-Methoxyatractylenolide I

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₃ | [1] |

| Molecular Weight | 262.34 g/mol | [1][2] |

| CAS Number | 193694-24-5 | [1][2] |

| Predicted Density | 1.11 g/cm³ | [2] |

| Physical State | Powder (in isolated form) | [2] |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (In Solvent) | -80°C for up to 1 year | [2] |

Note: Melting point, boiling point, and specific solubility data in various solvents are not consistently reported in publicly available literature and require experimental determination.

Experimental Protocols

Isolation and Purification

The isolation of 8β-Methoxyatractylenolide I from the rhizomes of Atractylodes macrocephala typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methods used for isolating similar sesquiterpenoid lactones from this plant.[3][4]

Experimental Workflow for Isolation and Purification

Caption: Generalized workflow for the isolation and purification of 8β-Methoxyatractylenolide I.

Methodology:

-

Extraction: The dried and powdered rhizomes of Atractylodes macrocephala are extracted with a suitable organic solvent, such as a 1:1 mixture of petroleum ether and diethyl ether, to obtain a crude extract.[3]

-

Column Chromatography: The concentrated crude extract is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, to separate the components based on their affinity for the stationary phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with 8β-Methoxyatractylenolide I are further purified using semi-preparative HPLC to yield the pure compound.

Structural Characterization

The definitive structure of 8β-Methoxyatractylenolide I is elucidated using a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and stereochemistry.[4]

-

Biological Activity and Potential Signaling Pathways

While direct studies on the specific signaling pathways modulated by 8β-Methoxyatractylenolide I are limited, the anti-inflammatory properties of related compounds from Atractylodes macrocephala suggest potential interactions with key inflammatory cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Hypothetical Anti-Inflammatory Mechanism

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the production of pro-inflammatory mediators. It is hypothesized that 8β-Methoxyatractylenolide I may exert its anti-inflammatory effects by inhibiting one or more steps in these pathways.

Hypothesized Inhibition of the NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by 8β-Methoxyatractylenolide I.

In the canonical NF-κB pathway, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 8β-Methoxyatractylenolide I may inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.

Hypothesized Modulation of the MAPK Signaling Pathway

Caption: Potential modulation of the p38 MAPK pathway by 8β-Methoxyatractylenolide I.

The MAPK cascades, including the p38 MAPK pathway, are crucial in mediating inflammatory responses. Upon stimulation, a phosphorylation cascade is initiated, leading to the activation of p38 MAPK. Activated p38 then phosphorylates various downstream targets, including transcription factors, which in turn regulate the expression of inflammatory mediators. 8β-Methoxyatractylenolide I could potentially interfere with this pathway by inhibiting the phosphorylation and activation of p38 MAPK.

Future Directions

While 8β-Methoxyatractylenolide I shows promise as a bioactive natural product, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Physicochemical Characterization: Detailed experimental determination of its melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationship.

-

Mechanism of Action Studies: In-depth molecular studies to confirm its direct targets and definitively map its effects on the NF-κB, MAPK, and other relevant signaling pathways.

-

Synthesis and Analogue Development: Development of a total synthesis route would enable the production of larger quantities for research and facilitate the creation of novel analogues with improved potency and pharmacokinetic properties.

Conclusion

8β-Methoxyatractylenolide I is a fascinating natural product with potential anti-inflammatory properties. This guide has summarized its known physical and chemical characteristics, provided a framework for its isolation and characterization, and proposed plausible mechanisms for its biological activity. The information presented herein is intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of this and related sesquiterpenoid lactones.

References

- 1. 8beta-Methoxyatractylenolide I|this compound(193694-24-5)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Anti-inflammatory components isolated from Atractylodes macrocephala Koidz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New bisesquiterpenoid lactone from the wild rhizome of Atractylodes macrocephala Koidz grown in Qimen - PubMed [pubmed.ncbi.nlm.nih.gov]

8beta-Methoxyatractylenolide I: A Technical Review of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research, particularly quantitative biological data and detailed experimental protocols, specifically for 8beta-Methoxyatractylenolide I is limited in the currently available scientific literature. This guide provides a comprehensive overview of the chemical nature of this compound and presents a detailed review of the well-documented biological activities, experimental protocols, and signaling pathways of its close structural analogs, primarily Atractylenolide I, II, and III, and Biatractylolide. These compounds are the principal bioactive constituents of Atractylodes macrocephala, a widely used traditional Chinese medicine.[1] The information on these related compounds serves as a critical reference point and a foundation for future research into the specific properties of this compound.

Chemical Identity and Structure

This compound is a sesquiterpenoid lactone, a class of natural products known for their diverse pharmacological activities.[1] It is a derivative of Atractylenolide I, featuring a methoxy (B1213986) group at the 8-beta position. The chemical structures of this compound and its related atractylenolides are presented below.

-

Atractylenolide I

-

Atractylenolide II

-

Atractylenolide III

-

8-β-methoxy-atractylenolide I

These compounds share a common tricyclic core structure, with variations in their substituent groups which can significantly influence their biological effects.[1]

Biological Activities of Structurally Related Atractylenolides

While specific data for this compound is scarce, extensive research has been conducted on Atractylenolide I, II, and III, demonstrating their potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1]

Anti-Inflammatory Activity

Atractylenolide I and III have demonstrated significant anti-inflammatory effects.[1] For instance, Atractylenolide I has been shown to inhibit angiogenesis in chronic inflammation.[2]

Table 1: Anti-Inflammatory Activity of Atractylenolide I

| Assay | Model | Parameter | Result |

| In vivo anti-angiogenesis | Freund's complete adjuvant (FCA) induced mouse air pouch model | Vascular Index Inhibition | ID50: 15.15 mg/kg |

| In vitro anti-angiogenesis | Mouse aortic ring co-cultured with peritoneal macrophages | Microvessel Outgrowth Inhibition | ID50: 3.89 µg/ml |

Data for Atractylenolide I, not this compound.

Anticancer Activity

Atractylenolides, particularly Atractylenolide I, have been investigated for their anti-tumor activities in various cancer cell lines.

Table 2: Anticancer Activity of Atractylenolide I

| Cell Line | Cancer Type | Parameter | 24h | 48h | 72h |

| HT-29 | Human colorectal adenocarcinoma | IC50 | 277.6 µM | 95.7 µM | 57.4 µM |

Data for Atractylenolide I, not this compound.[3]

Neuroprotective Effects

Biatractylolide, another related sesquiterpene from Atractylodes macrocephala, has shown neuroprotective effects in models of Alzheimer's disease and age-related memory impairment.[4]

Experimental Protocols for Key Studies on Related Atractylenolides

Detailed methodologies for the key experiments cited above are provided to facilitate future research.

In Vivo Anti-Angiogenesis Assay (Mouse Air Pouch Model)

-

Animal Model: Male Kunming mice.

-

Induction of Angiogenesis: An air pouch is created by subcutaneous injection of sterile air. Freund's complete adjuvant (FCA) is then injected into the pouch to induce a chronic inflammatory response and subsequent angiogenesis.

-

Treatment: Atractylenolide I is administered orally.

-

Measurement: The vascular index is determined by measuring the hemoglobin content in the granulomatous tissue of the air pouch, which correlates with the extent of neovascularization.

In Vitro Anticancer Assay (MTT Assay)

-

Cell Line: HT-29 human colorectal adenocarcinoma cells.

-

Treatment: Cells are incubated with varying concentrations of Atractylenolide I for 24, 48, and 72 hours.[3]

-

Measurement: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

Signaling Pathways Implicated in the Activity of Related Atractylenolides

The pharmacological effects of atractylenolides are attributed to their modulation of various signaling pathways.

Anti-Inflammatory Signaling

Atractylenolide I has been found to inhibit the production of several pro-inflammatory and angiogenic factors.[2] This suggests an interaction with inflammatory signaling cascades.

Caption: Putative anti-inflammatory and anti-angiogenic mechanism of Atractylenolide I.

Apoptosis Induction in Cancer Cells

Atractylenolide I has been shown to induce apoptosis in colon cancer cells through the mitochondrial-dependent pathway.[3]

Caption: Proposed mitochondrial-dependent apoptosis pathway induced by Atractylenolide I.

Future Directions and Conclusion

The existing body of research on atractylenolides strongly suggests that this compound holds significant potential as a therapeutic agent. However, a dedicated and thorough investigation into its specific biological activities is imperative. Future research should focus on:

-

Isolation and Purification: Establishing efficient methods for the isolation and purification of this compound from Atractylodes macrocephala.

-

In Vitro Screening: Conducting comprehensive in vitro assays to determine its cytotoxic, anti-inflammatory, and neuroprotective activities, including the determination of IC50 and EC50 values.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

8beta-Methoxyatractylenolide I: A Technical Review of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research, particularly quantitative biological data and detailed experimental protocols, specifically for 8beta-Methoxyatractylenolide I is limited in the currently available scientific literature. This guide provides a comprehensive overview of the chemical nature of this compound and presents a detailed review of the well-documented biological activities, experimental protocols, and signaling pathways of its close structural analogs, primarily Atractylenolide I, II, and III, and Biatractylolide. These compounds are the principal bioactive constituents of Atractylodes macrocephala, a widely used traditional Chinese medicine.[1] The information on these related compounds serves as a critical reference point and a foundation for future research into the specific properties of this compound.

Chemical Identity and Structure

This compound is a sesquiterpenoid lactone, a class of natural products known for their diverse pharmacological activities.[1] It is a derivative of Atractylenolide I, featuring a methoxy group at the 8-beta position. The chemical structures of this compound and its related atractylenolides are presented below.

-

Atractylenolide I

-

Atractylenolide II

-

Atractylenolide III

-

8-β-methoxy-atractylenolide I

These compounds share a common tricyclic core structure, with variations in their substituent groups which can significantly influence their biological effects.[1]

Biological Activities of Structurally Related Atractylenolides

While specific data for this compound is scarce, extensive research has been conducted on Atractylenolide I, II, and III, demonstrating their potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1]

Anti-Inflammatory Activity

Atractylenolide I and III have demonstrated significant anti-inflammatory effects.[1] For instance, Atractylenolide I has been shown to inhibit angiogenesis in chronic inflammation.[2]

Table 1: Anti-Inflammatory Activity of Atractylenolide I

| Assay | Model | Parameter | Result |

| In vivo anti-angiogenesis | Freund's complete adjuvant (FCA) induced mouse air pouch model | Vascular Index Inhibition | ID50: 15.15 mg/kg |

| In vitro anti-angiogenesis | Mouse aortic ring co-cultured with peritoneal macrophages | Microvessel Outgrowth Inhibition | ID50: 3.89 µg/ml |

Data for Atractylenolide I, not this compound.

Anticancer Activity

Atractylenolides, particularly Atractylenolide I, have been investigated for their anti-tumor activities in various cancer cell lines.

Table 2: Anticancer Activity of Atractylenolide I

| Cell Line | Cancer Type | Parameter | 24h | 48h | 72h |

| HT-29 | Human colorectal adenocarcinoma | IC50 | 277.6 µM | 95.7 µM | 57.4 µM |

Data for Atractylenolide I, not this compound.[3]

Neuroprotective Effects

Biatractylolide, another related sesquiterpene from Atractylodes macrocephala, has shown neuroprotective effects in models of Alzheimer's disease and age-related memory impairment.[4]

Experimental Protocols for Key Studies on Related Atractylenolides

Detailed methodologies for the key experiments cited above are provided to facilitate future research.

In Vivo Anti-Angiogenesis Assay (Mouse Air Pouch Model)

-

Animal Model: Male Kunming mice.

-

Induction of Angiogenesis: An air pouch is created by subcutaneous injection of sterile air. Freund's complete adjuvant (FCA) is then injected into the pouch to induce a chronic inflammatory response and subsequent angiogenesis.

-

Treatment: Atractylenolide I is administered orally.

-

Measurement: The vascular index is determined by measuring the hemoglobin content in the granulomatous tissue of the air pouch, which correlates with the extent of neovascularization.

In Vitro Anticancer Assay (MTT Assay)

-

Cell Line: HT-29 human colorectal adenocarcinoma cells.

-

Treatment: Cells are incubated with varying concentrations of Atractylenolide I for 24, 48, and 72 hours.[3]

-

Measurement: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

Signaling Pathways Implicated in the Activity of Related Atractylenolides

The pharmacological effects of atractylenolides are attributed to their modulation of various signaling pathways.

Anti-Inflammatory Signaling

Atractylenolide I has been found to inhibit the production of several pro-inflammatory and angiogenic factors.[2] This suggests an interaction with inflammatory signaling cascades.

Caption: Putative anti-inflammatory and anti-angiogenic mechanism of Atractylenolide I.

Apoptosis Induction in Cancer Cells

Atractylenolide I has been shown to induce apoptosis in colon cancer cells through the mitochondrial-dependent pathway.[3]

Caption: Proposed mitochondrial-dependent apoptosis pathway induced by Atractylenolide I.

Future Directions and Conclusion

The existing body of research on atractylenolides strongly suggests that this compound holds significant potential as a therapeutic agent. However, a dedicated and thorough investigation into its specific biological activities is imperative. Future research should focus on:

-

Isolation and Purification: Establishing efficient methods for the isolation and purification of this compound from Atractylodes macrocephala.

-

In Vitro Screening: Conducting comprehensive in vitro assays to determine its cytotoxic, anti-inflammatory, and neuroprotective activities, including the determination of IC50 and EC50 values.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of 8β-Methoxyatractylenolide I: A Technical Guide Based on Structurally Related Atractylenolides

Disclaimer: Direct experimental data on the biological activity of 8β-Methoxyatractylenolide I is limited in the current scientific literature. This guide provides an in-depth overview of the well-documented biological activities of its close structural analogs, Atractylenolide I and Atractylenolide III, isolated from the medicinal plant Atractylodes macrocephala. The information presented serves as a foundational resource for researchers investigating the potential therapeutic applications of 8β-Methoxyatractylenolide I, which is presumed to share similar pharmacological properties.

Core Biological Activities: Anti-Inflammatory and Anti-Cancer Effects

Atractylenolide I and III, major sesquiterpene lactones from Atractylodes macrocephala, have demonstrated significant anti-inflammatory and anti-cancer properties in a variety of preclinical models.[1][2] These effects are attributed to their ability to modulate key cellular signaling pathways involved in inflammation and carcinogenesis.[1][3]

Table 1: Summary of Quantitative Anti-Inflammatory Activity Data for Atractylenolide I & III

| Compound | Model System | Target | Measurement | Result (IC₅₀ or Concentration) |

| Atractylenolide I | LPS-stimulated RAW264.7 macrophages | TNF-α production | ELISA | IC₅₀: 23.1 µM[4] |

| Atractylenolide I | LPS-stimulated RAW264.7 macrophages | NO production | Griess Assay | IC₅₀: 67.3 µM[4] |

| Atractylenolide III | LPS-stimulated RAW264.7 macrophages | TNF-α production | ELISA | IC₅₀: 56.3 µM[4] |

| Atractylenolide III | LPS-stimulated RAW264.7 macrophages | NO production | Griess Assay | IC₅₀: 76.1 µM[4] |

| Atractylenolide III | LPS-stimulated BV-2 microglial cells | Inflammatory mediators | Western Blot, qPCR | 1, 10, or 100 µM showed inhibitory effects[5] |

Table 2: Summary of Quantitative Anti-Cancer Activity Data for Atractylenolide I

| Compound | Cell Line | Assay | Measurement | Result (IC₅₀) |

| Atractylenolide I | HT-29 (Colon Adenocarcinoma) | MTT Assay | Cell Viability | 24h: 277.6 µM, 48h: 95.7 µM, 72h: 57.4 µM[6] |

| Atractylenolide I | HT-29 (Colon Adenocarcinoma) | TUNEL Assay | Apoptotic Index | Dose-dependent increase (2.94% at 10 µM to 23.79% at 100 µM)[6] |

Signaling Pathways Modulated by Atractylenolides

The anti-inflammatory and anti-cancer effects of Atractylenolide I and III are mediated through the modulation of several key signaling cascades.

Anti-Inflammatory Signaling Pathways

Atractylenolides I and III exert their anti-inflammatory effects primarily through the inhibition of the TLR4/NF-κB and MAPK signaling pathways.[1][3]

Figure 1: Anti-inflammatory signaling pathway of Atractylenolide I and III.

Anti-Cancer Signaling Pathways

The anti-cancer activity of Atractylenolide I involves the regulation of pathways such as PI3K/Akt and JAK2/STAT3, leading to the induction of apoptosis.[3]

Figure 2: Anti-cancer signaling pathway of Atractylenolide I.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of Atractylenolide I and III.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of Atractylenolide I on cancer cell lines.[6]

Objective: To determine the concentration-dependent effect of a compound on cell viability.

Methodology:

-

Cell Seeding: Plate cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Atractylenolide I) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Figure 3: Workflow for MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is based on methods used to assess the anti-inflammatory activity of Atractylenolide I and III.[4]

Objective: To quantify the production of nitric oxide, an inflammatory mediator, by cells.

Methodology:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW264.7) and pre-treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins

This is a general protocol for analyzing the expression and phosphorylation of proteins in signaling pathways.[5]

Objective: To detect and quantify specific proteins in a sample.

Methodology:

-

Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

This technical guide provides a comprehensive starting point for researchers interested in the biological activities of 8β-Methoxyatractylenolide I by leveraging the existing knowledge of its close analogs, Atractylenolide I and III. The provided data, signaling pathway diagrams, and experimental protocols offer a robust framework for designing and conducting further investigations into this promising natural product.

References

- 1. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK signaling pathways modulate IL-1beta expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Computational modelling of the receptor-tyrosine-kinase-activated MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Pharmacological Potential of 8β-Methoxyatractylenolide I: A Technical Guide Based on Structurally Related Atractylenolides

Disclaimer: Direct experimental data on the biological activity of 8β-Methoxyatractylenolide I is limited in the current scientific literature. This guide provides an in-depth overview of the well-documented biological activities of its close structural analogs, Atractylenolide I and Atractylenolide III, isolated from the medicinal plant Atractylodes macrocephala. The information presented serves as a foundational resource for researchers investigating the potential therapeutic applications of 8β-Methoxyatractylenolide I, which is presumed to share similar pharmacological properties.